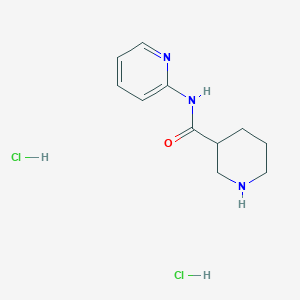

N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride

Description

N-(Pyridin-2-yl)piperidine-3-carboxamide dihydrochloride is a pyridine-piperidine hybrid compound with a carboxamide linkage. The dihydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name |

N-pyridin-2-ylpiperidine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10;;/h1-2,5,7,9,12H,3-4,6,8H2,(H,13,14,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNMFBIFLZCWOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride typically involves the reaction of piperidine-3-carboxylic acid with pyridin-2-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in nucleophilic substitution reactions, where the pyridine or piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of N-(pyridin-2-yl)piperidine-3-carboxylic acid.

Reduction: Formation of N-(pyridin-2-yl)piperidine-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the modulation of apoptotic pathways, showcasing its potential as a therapeutic agent .

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines, showing a dose-dependent reduction in cell viability. The IC50 values indicated strong cytotoxicity, particularly in breast cancer cells, demonstrating its potential as a therapeutic agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Animal model studies revealed that treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in models of arthritis compared to control groups .

Case Study: Anti-inflammatory Mechanism

A recent investigation highlighted the compound's ability to reduce inflammation in animal models of arthritis. Treatment with this compound resulted in decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls .

Neuroprotective Potential

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Preliminary studies indicate that it can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pyridine-piperidine derivatives. Key comparisons include:

Notes:

- Positional Isomerism : The target compound’s pyridin-2-yl group vs. the pyridine-4-carboxamide in alters electronic properties and binding interactions. The 2-position may enhance hydrogen bonding in biological systems.

- Salt Form : Dihydrochloride salts (target and ) exhibit higher solubility than neutral forms (e.g., ), favoring in vitro assays or parenteral formulations.

Physicochemical Properties

- Molecular Weight : The target compound’s inferred M.W. (~278 g/mol) is lower than halogenated analogs (e.g., 366.58 g/mol in ) due to the absence of iodine. Lower M.W. may enhance bioavailability.

- Solubility : Dihydrochloride salts generally improve water solubility. For example, ’s compound (278.18 g/mol) is readily soluble, whereas neutral pyridine derivatives (e.g., ) require organic solvents.

Biological Activity

N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride is a chemical compound with significant biological activity, primarily investigated for its potential in drug discovery and development. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a pyridine ring, along with a carboxamide group. The dihydrochloride form enhances its solubility and stability, which is crucial for biological applications.

The compound's mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool in pharmacological research.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines and pathogenic microorganisms.

Table 1: Biological Activity Overview

Case Studies

- Anticancer Activity : A study evaluated the compound's effect on human cancer cell lines, demonstrating significant inhibition of cell proliferation with IC50 values ranging from 45.69 μM to 45.81 μM against specific targets. This suggests potential for development as an anticancer agent .

- Fibrosis Model : In vitro studies using Picro-Sirius red staining showed that the compound effectively inhibited collagen expression, indicating its potential as an anti-fibrotic drug .

- Mechanistic Insights : The compound's interaction with collagen prolyl-4-hydroxylase was highlighted in a chronic hepatic injury model, showcasing its role in modulating fibrosis .

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties of this compound.

Table 2: Comparison with Analogous Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(pyridin-3-yl)piperidine-3-carboxamide | Different pyridine substitution affecting potency | Moderate |

| N-(pyridin-4-yl)piperidine-3-carboxamide | Altered binding affinity due to structural changes | Lower activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(pyridin-2-yl)piperidine-3-carboxamide dihydrochloride?

- Methodology :

- Step 1 : Start with a pyridine-2-amine derivative and a piperidine-3-carboxylic acid precursor. Use carbodiimide-based coupling agents (e.g., EDC or DCC) to form the amide bond in anhydrous dichloromethane or DMF under nitrogen .

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient).

- Step 3 : Convert the free base to the dihydrochloride salt by treating with HCl gas in methanol or using concentrated HCl in a solvent like ethanol. Isolate the product via recrystallization or vacuum filtration .

- Key Considerations : Monitor reaction progress by TLC (Rf ~0.3 in 9:1 CH₂Cl₂/MeOH) and confirm stoichiometry with <sup>1</sup>H NMR (e.g., pyridyl proton signals at δ 8.2–8.5 ppm) .

Q. How can researchers verify the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC with a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient). Purity ≥98% is typical for research-grade material .

- Structural Confirmation :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify pyridyl (δ 7.5–8.5 ppm), piperidine (δ 1.5–3.0 ppm), and carboxamide (δ 6.5–7.0 ppm) protons.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]<sup>+</sup> at m/z corresponding to the molecular formula (e.g., C11H15N3O·2HCl) .

- Data Validation : Compare spectral data with published analogs (e.g., N-(2-methylpropyl)piperidine-3-carboxamide hydrochloride ).

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Safety Measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect in halogenated waste containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can enantiomeric purity of the compound be ensured, and what techniques are suitable for chiral resolution?

- Chiral Analysis :

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) + 0.1% diethylamine.

- Circular Dichroism (CD) : Compare optical rotation with enantiomerically pure standards .

- Synthesis Control : Employ asymmetric catalysis (e.g., chiral ligands in amide coupling) to minimize racemization .

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

- Comparative Analysis :

- Solubility Testing : Use standardized buffers (pH 1–7.4) and measure saturation via UV-Vis spectroscopy. Note discrepancies due to counterion effects (e.g., dihydrochloride vs. free base) .

- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- In Silico Workflow :

- Docking : Use AutoDock Vina to model binding to targets like GPCRs or kinases. Validate with co-crystal structures of related carboxamides .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interactions) .

- Validation : Cross-reference with experimental IC50 data from kinase inhibition assays .

Q. What pharmacological assays are appropriate for evaluating its activity as a kinase inhibitor?

- Experimental Design :

- Kinase Profiling : Use a panel of 50+ kinases (e.g., ASK1, JAK2) in ATP-competitive assays with luminescent ADP-Glo™ detection .

- Cell-Based Assays : Measure antiproliferative effects in cancer lines (e.g., HCT-116) via MTT assays. Include positive controls (e.g., staurosporine) .

- Data Interpretation : IC50 values <1 μM suggest high potency; compare selectivity scores to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.